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Get Quote

The table below summarizes potential KRAS inhibitors identified through various computational studies,

providing their binding affinities and types of evidence.

Inhibitor Name  Target/ Key Findings / . Source /

e . L . Type of Evidence
| Code Specificity Binding Affinity Reference
Auriculasin SOS1-KRAS Better docking Pharmacophore Discovery of
(Compound interaction [1] scores and faster model, Molecular direct inhibitor of
la/3a) equilibrium than Docking, MD KRAS oncogenic

ZINC32502206
&
ZINC98363763

TH-Z835 & TH-
2827

KRAS active site
[2]

(GDP & GTP
bound) [3]

approved inhibitor
9LI; potential oral
drug candidate [1]

Binding energies
of -10.50 and
-10.01 kcal/mol,
superior to control
AMG 510 (-9.10
kcal/mol) [2]

IC50 of 1.6 uM
and 3.1 pM; forms
salt bridge with
Aspl2; binds to
both active and
inactive states [3]

Simulation (100 ns)
[1]

Virtual Screening
(530 natural
compounds), ADMET
prediction [2]

X-ray
Crystallography, ITC,
Enzymatic Assays [3]

protein by natural
products...

Molecular docking
analysis of KRAS
inhibitors for
cancer ...

KRAS(G12D) can
be targeted by
potent inhibitors
via formation of
salt bridge
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Inhibitor Name
| Code

NPA019556 &
NPA032945

Compound
0375-0604

ISM061-018-2 &
ISM061-022

Target /
Specificity

KRASCG12D [4]

G12C Q61H [5]

Pan-Ras
(ISM061-018-2),
Selective for
G12R/Q61H
(ISM061-022)

[6]

Key Findings /
Binding Affinity

XP GScores of
-9.43 & -9.04
kcal/mol; more
stable binding
than MRTX1133 in
100 ns MD
simulations [4]

Binding affinity
(Kp) of 92 puM;
inhibits GTP-
KRAS formation;
selective
cytotoxicity in
mutant NSCLC
cells [5]

Kp of 1.4 uM for
ISM061-018-2;
IC50 in uM range
in cell-based
assays [6]

Type of Evidence

Structure-Based
Virtual Screening,
MD Simulation (100
ns), DCCM, PCA [4]

Molecular Docking
Virtual Screening,
Biolayer
Interferometry (BLI),
Cell Viability Assays

[5]

Hybrid Quantum-
Classical Generative
Model, SPR, Cell-
Based MaMTH-DS
Assay [6]

Source /
Reference

Investigation of
potential
KRASG12D
inhibitors...

Identification of a
New Potent
Inhibitor Targeting
KRAS ...

Quantum-
computing-
enhanced
algorithm unveils
potential ...

Experimental Protocols for Molecular Docking

Here are detailed methodologies for key experiments cited in the literature.

1. Virtual Screening & Molecular Docking Protocol This is a standard workflow for identifying potential

hits from large compound libraries [1] [2] [5].

¢ Protein Preparation: Retrieve the KRAS crystal structure from the Protein Data Bank (e.g., PDB ID:
4DSU, 60IM). Remove water molecules and co-crystallized ligands, then add hydrogens and assign

partial charges [1] [2].
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e Ligand Preparation: Obtain 2D/3D structures from databases like NCI, ZINC, or PubChem. Convert
to PDB format, minimize energy, and assign charges [1] [2].

e Docking Simulation: Use software like AutoDock Vina or PyRx. Define a grid box centered on the
binding site. Perform docking runs and select the best poses based on binding energy and spatial
orientation [1] [2].

¢ Validation: Re-dock the native co-crystallized ligand into the binding site. A root-mean-square
deviation (RMSD) of less than 2.0 A between the docked and crystal poses validates the protocol [1]

[2].

2. Molecular Dynamics (MD) Simulation Protocol MD simulations assess the stability of protein-ligand

complexes over time [1] [4].

e System Setup: Use software like GROMACS. Prepare the protein-ligand complex using the
CHARMM-GUI server with the CHARMMS36 force field. Solvate the system in an octahedral box with
TIP3P water molecules and neutralize it with ions [4].

¢ Energy Minimization & Equilibration: Minimize the system energy until the maximum force is below
a threshold. Equilibrate using NVT and NPT ensembles with position restraints on the protein and
ligand [4].

¢ Production Run: Conduct an unrestrained simulation (e.g., 100 ns). Analyze trajectories for Root
Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bonding to
evaluate complex stability [1] [4].

e Post-MD Analysis: Perform Dynamic Cross-Correlation Matrix (DCCM) and Principal Component
Analysis (PCA) to understand correlated motions and the major conformational changes in the protein

[4].

3. Binding Affinity Measurement via Biolayer Interferometry (BLI) BLI is a label-free method for

measuring biomolecular interactions in real-time [5].

¢ Immobilization: Immobilize biotin-labeled KRAS protein onto streptavidin (SA) biosensors.

e Association & Dissociation: Dip the loaded biosensors into solutions with varying concentrations of
the small molecule inhibitor. Measure the association, then transfer to a buffer solution to measure
dissociation.

e Data Analysis: Use the system's software to analyze the association/dissociation curves. Perform a
steady-state analysis to calculate the equilibrium dissociation constant (Kp) [5].

KRAS Signaling and Experimental Workflow

The following diagrams, defined using the DOT language, illustrate the core KRAS signaling pathway and a

generalized workflow for computational inhibitor discovery. You can render these scripts with Graphviz to
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generate the diagrams.
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KRAS acts as a molecular switch in key cancer pathways.

Potential Inhibitor

Click to download full resolution via product page

A generalized workflow for computational KRAS inhibitor discovery.

Advanced Computational Approaches

Beyond standard docking, advanced methods are pushing the boundaries of KRAS inhibitor discovery.

¢ Quantum-Computing-Enhanced Models: A recent study used a hybrid quantum-classical
generative model (QCBM with a classical LSTM network) to design novel KRAS inhibitors. This
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approach reportedly generated molecules with a 21.5% higher success rate in passing
synthesizability and stability filters compared to a purely classical model, leading to the experimental
identification of two promising compounds [6].

¢ Salt-Bridge Strategy for KRAS®12D, Targeting the most prevalent KRAS mutant, researchers
designed inhibitors (e.g., TH-Z835) featuring a piperazine group that forms a strong salt bridge with
the aspartic acid residue at position 12 (Asp12). This interaction, confirmed by crystallography,
induces an allosteric switch-II pocket (S-11P) and allows the inhibitor to bind both GDP- and GTP-

bound states of KRAS®12D [3].

A Guide to Graphviz for Visualization

To create your own diagrams based on the provided DOT scripts:

e Software: Download and install Graphviz from its official website [7].

¢ Rendering: Use the command line tool dot (e.g., dot -Tpng your graph.dot -o
output.png) or one of the many available graphical interfaces and language bindings [8].

e Customization: The DOT language allows you to define nodes, edges, and their attributes. The
scripts above use the specified color palette and set Llabeldistance to ensure readable edge
labels [9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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